molecular formula C7H10ClN3 B2433277 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1508935-88-3

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B2433277
CAS No.: 1508935-88-3
M. Wt: 171.63
InChI Key: VQLNJVLFIVVBNJ-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound with a molecular formula of C7H10ClN3. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amine group allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h3,5H,1-2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNJVLFIVVBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2CC1N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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